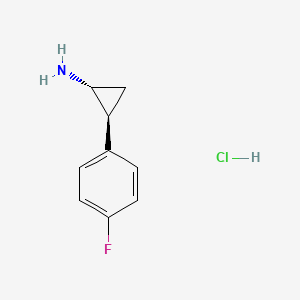

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

CAS No.: 1314324-00-9

Cat. No.: VC8030540

Molecular Formula: C9H11ClFN

Molecular Weight: 187.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314324-00-9 |

|---|---|

| Molecular Formula | C9H11ClFN |

| Molecular Weight | 187.64 |

| IUPAC Name | (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 |

| Standard InChI Key | ZQPBZLHQLCAFOQ-OULXEKPRSA-N |

| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F.Cl |

| SMILES | C1C(C1N)C2=CC=C(C=C2)F.Cl |

| Canonical SMILES | C1C(C1N)C2=CC=C(C=C2)F.Cl |

Introduction

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride is a chemical compound of significant interest in pharmaceutical and chemical research. It is commonly referred to as trans-[2-(4-Fluorophenyl)cyclopropyl]amine hydrochloride and has the molecular formula . The compound is recognized for its chiral structure and potential applications in drug synthesis, particularly as an intermediate in the production of biologically active molecules.

Synthesis

The synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride involves multiple steps to achieve the desired enantiomeric purity:

-

Starting Materials: The process begins with 4-fluorobenzaldehyde and malonic acid as key precursors.

-

Cyclopropanation: Using dimethylsulfoxonium methylide as a reagent, the cyclopropane ring is formed.

-

Chiral Resolution: Enantiomeric separation is achieved through crystallization or chromatographic techniques to isolate the (1R,2S)-isomer.

-

Hydrochloride Formation: The free amine is reacted with hydrochloric acid to yield the stable salt form .

The synthesis is designed to be industrially scalable, employing environmentally friendly reagents and minimizing hazardous by-products.

Applications

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride serves as a critical intermediate in pharmaceutical synthesis:

-

Drug Development: It is used in the preparation of ticagrelor, an antiplatelet medication employed in cardiovascular disease management .

-

Biological Activity: The compound's structural features make it a candidate for exploring receptor binding and enzymatic interactions.

-

Research Tool: Its chiral nature aids in studying stereochemical effects in biological systems.

Physical and Spectroscopic Data

| Technique | Observation |

|---|---|

| IR Spectroscopy | Characteristic N-H stretching at ~3300 cm |

| NMR (Proton/Carbon) | Peaks consistent with cyclopropane and fluorophenyl groups |

| Melting Point | ~200°C (decomposition) |

These data confirm the compound's structure and purity, essential for its use in further applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume